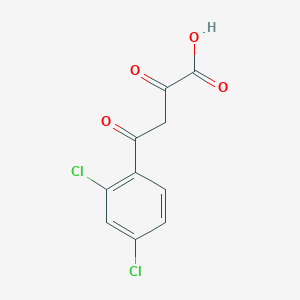

4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

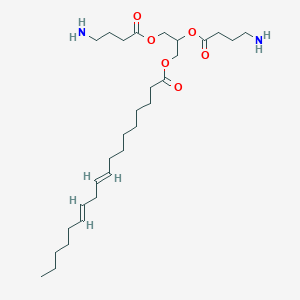

Synthesis Analysis

The synthesis of compounds structurally related to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid has been reported in various studies. For example, Balazs et al. (1970) described the synthesis of a compound through reactions that share similarities with the potential synthesis routes for 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, emphasizing the method's relevance in alkylation reactions (Balazs, Anderson, Iwamoto, & Lim, 1970). Furthermore, the preparation and characterization of derivatives, indicating methods that could be adapted for synthesizing 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, have been explored (Moreau & Madelmont, 1974).

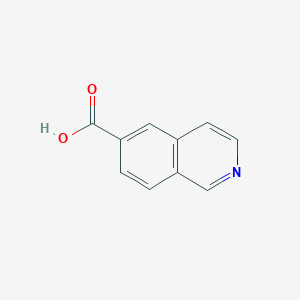

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and spectroscopic methods, provide insights into the configuration and conformation of chemical compounds. For instance, Centore et al. (1993) discussed the crystal structure of a related dicarboxylic acid, shedding light on the structural aspects that could be relevant to understanding 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid's geometry (Centore, Ciajolo, & Tuzi, 1993).

Chemical Reactions and Properties

The reactivity of compounds similar to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid has been studied, providing insights into their chemical behavior. For example, Uneyama et al. (1983) described the electrochemical preparation of a chlorinated compound, highlighting reaction mechanisms that might be applicable to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid (Uneyama, Hasegawa, Kawafuchi, & Torii, 1983).

Aplicaciones Científicas De Investigación

Environmental Impact and Degradation

2,4-Dichlorophenoxyacetic acid (2,4-D) , closely related to 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid, is extensively used worldwide in agriculture to control pests. Its environmental presence has raised concerns due to potential toxic effects on non-target organisms, including aquatic species and possibly humans. Research focusing on the environmental fate, behavior, and eco-toxicological effects of 2,4-D aims to understand its impact and guide mitigation strategies to protect ecosystems and public health. Various studies have highlighted the necessity of developing efficient degradation techniques to address the pollution caused by 2,4-D and similar compounds in water sources and agricultural environments. Advanced oxidation processes (AOPs) have shown promise in degrading 2,4-D efficiently, underlining the importance of further research in this area to enhance degradation mechanisms and reduce environmental and human health risks associated with pesticide use (Islam et al., 2017).

Analytical and Monitoring Techniques

Biomonitoring and Analytical Methods for 2,4-D and similar compounds have been developed to assess their presence in the environment and organisms. These methods are critical for understanding the extent of exposure and facilitating risk assessments. Techniques such as biomonitoring equivalents, which compare urinary concentrations with reference doses, provide insights into the margin of safety for various population groups exposed to 2,4-D. This approach helps in integrating biomonitoring data into risk assessments, offering a comprehensive view of the potential health implications of exposure (Aylward et al., 2009).

Mecanismo De Acción

Target of Action

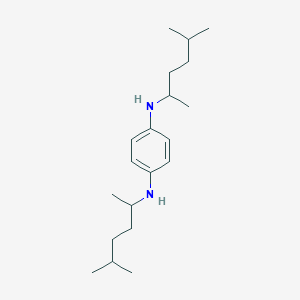

It is structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d), a well-known herbicide . 2,4-D acts as a synthetic plant hormone auxin, which is used in many crops to control broadleaf weeds . It’s plausible that 4-(2,4-Dichloro-phenyl)-2,4-dioxo-butyric acid might have a similar target.

Mode of Action

Based on its structural similarity to 2,4-d, it might mimic natural auxin at the molecular level . This could lead to abnormal growth, senescence, and plant death .

Biochemical Pathways

Given its potential similarity to 2,4-d, it might affect the auxin signaling pathway, leading to abnormal plant growth and development .

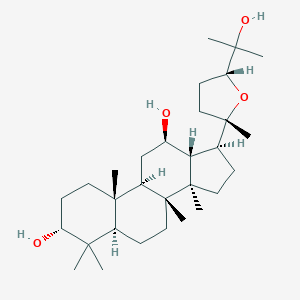

Pharmacokinetics

Similar compounds like 2,4-d can be detected in blood samples, suggesting that they can be absorbed and distributed in the body .

Result of Action

If it acts similarly to 2,4-d, it might cause abnormal growth and eventual death in sensitive plants .

Action Environment

Similar compounds like 2,4-d can be found in natural waters due to leaching of soil with wastewater from chemical and related industries, as well as from the process of decomposition of other herbicides . This suggests that environmental factors such as soil composition and water availability might influence the action and efficacy of this compound.

Propiedades

IUPAC Name |

4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2O4/c11-5-1-2-6(7(12)3-5)8(13)4-9(14)10(15)16/h1-3H,4H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKFICNZDWSKKRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40378073 |

Source

|

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2,4-Dichlorophenyl)-2,4-dioxobutanoic acid | |

CAS RN |

105356-70-5 |

Source

|

| Record name | 4-(2,4-dichlorophenyl)-2,4-dioxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40378073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-[2-Hydroxyethyl(methyl)amino]-2-nitroanilino]propane-1,2-diol](/img/structure/B33827.png)